molecular formula C11H14ClN B056299 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride CAS No. 230615-52-8

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

Cat. No.: B056299
CAS No.: 230615-52-8
M. Wt: 195.69 g/mol
InChI Key: WWJDLIUDQHFAGC-UFIFRZAQSA-N
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Description

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is a chemical compound with the molecular formula C11H14ClN It is known for its unique structure, which includes a fused bicyclic system

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is the nicotinic α4β2 acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound acts as a partial agonist at the nicotinic α4β2 acetylcholine receptor

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . It is also known to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other drugs.

Result of Action

The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal excitability and neurotransmission, given its target. For example, it has been used in the preparation of the main band impurity of Varenicline, a drug used to aid in smoking cessation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s action may be affected by the presence of other drugs, given its interactions with P-glycoprotein and CYP2D6 . Its stability could be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable cyclizing agent. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:

    Preparation of intermediates: Using benzylamine derivatives and other reagents.

    Cyclization: Employing cyclizing agents under acidic conditions.

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azepine ring can be targeted by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. It is studied for its potential as a ligand for various receptors, including nicotinic acetylcholine receptors.

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine hydrochloride
  • 10-Aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene hydrochloride

Comparison: Compared to similar compounds, 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act on nicotinic acetylcholine receptors sets it apart from other azepine derivatives, making it a compound of significant interest in neuropharmacology.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

230615-52-8

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1R,8S)-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;hydrochloride

InChI

InChI=1S/C11H13N.ClH/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1;/h1-4,8-9,12H,5-7H2;1H/t8-,9+;

InChI Key

WWJDLIUDQHFAGC-UFIFRZAQSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC=CC=C23.Cl

SMILES

C1C2CNCC1C3=CC=CC=C23.Cl

Canonical SMILES

C1C2CNCC1C3=CC=CC=C23.Cl

Pictograms

Health Hazard

Synonyms

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride (1:1);  2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

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